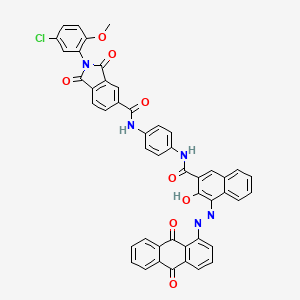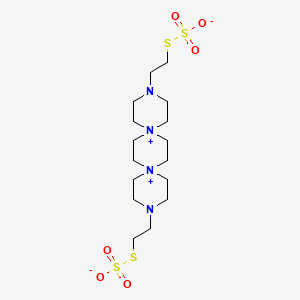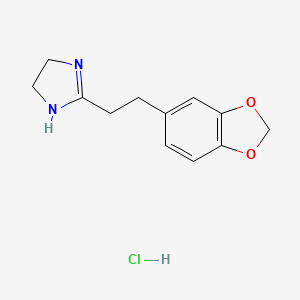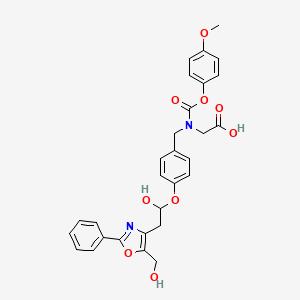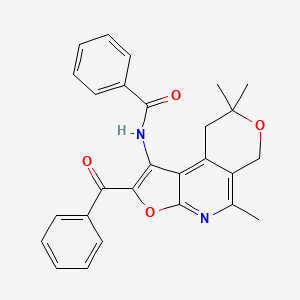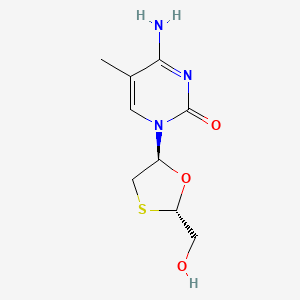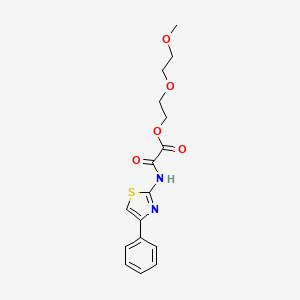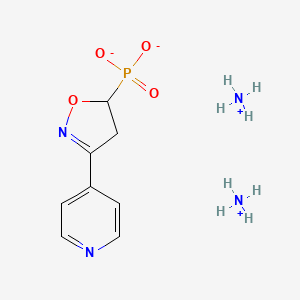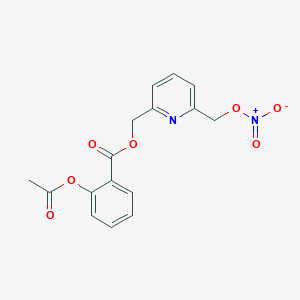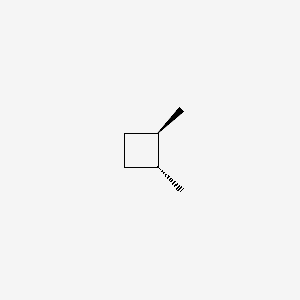
trans-1,2-Dimethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,2-Dimethylcyclobutane: is an organic compound with the molecular formula C₆H₁₂ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of 1,2-dimethylcyclobutane, where the methyl groups are on opposite sides of the cyclobutane ring, making it more stable than its cis counterpart due to reduced steric strain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-1,2-Dimethylcyclobutane can be synthesized through various methods, including:
Cyclization Reactions: Starting from 1,4-dibromo-2,3-dimethylbutane, cyclization can be achieved using a strong base like sodium amide (NaNH₂) in liquid ammonia.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: trans-1,2-Dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms on the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclobutanes.
Aplicaciones Científicas De Investigación
trans-1,2-Dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and conformational analysis of cycloalkanes.
Biology: Research on its biological activity and potential as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-1,2-dimethylcyclobutane involves its interaction with various molecular targets and pathways. Due to its stable trans configuration, it exhibits lower steric strain, making it less reactive compared to its cis isomer. The compound’s effects are primarily exerted through its participation in chemical reactions, where it acts as a substrate or intermediate .
Comparación Con Compuestos Similares
cis-1,2-Dimethylcyclobutane: The cis isomer with both methyl groups on the same side of the ring, exhibiting higher steric strain and lower stability.
1,3-Dimethylcyclobutane: A positional isomer with methyl groups on the first and third carbon atoms.
Cyclobutane: The parent compound without any methyl substituents
Uniqueness: trans-1,2-Dimethylcyclobutane is unique due to its trans configuration, which reduces steric strain and increases stability compared to its cis isomer. This makes it an ideal compound for studying stereochemical effects and conformational analysis in cycloalkanes .
Propiedades
Número CAS |
15679-02-4 |
|---|---|
Fórmula molecular |
C6H12 |
Peso molecular |
84.16 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dimethylcyclobutane |
InChI |
InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
IVAGOJQDJFWIRT-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]1C |
SMILES canónico |
CC1CCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


